molecular formula C18H17ClN2O4S B2541612 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine CAS No. 823830-00-8

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine

Cat. No. B2541612
CAS RN: 823830-00-8
M. Wt: 392.85
InChI Key: JOXSWCPNBOKWNQ-UHFFFAOYSA-N
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Description

This compound is an oxazole, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a sulfonyl group attached to a chlorophenyl group, an ethyl group attached to the nitrogen of the oxazole, and a methoxyphenyl group also attached to the nitrogen of the oxazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar oxazole ring, with the various substituents adding complexity to the structure. The presence of the sulfonyl group could introduce some polarity to the molecule, and the aromatic rings would contribute to its stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Antimicrobial Activities

Research has been conducted on the synthesis and antimicrobial activities of novel compounds, including those related to the oxazol-5-amine class. For example, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives starting from different amines, leading to compounds with notable antimicrobial activities. These synthesized compounds, through a complex chemical process involving 4-methoxybenzaldehyde, were screened against various microorganisms, demonstrating good or moderate activities. This highlights the potential of oxazol-5-amine derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Electrolysis Products and Toxicity Studies

Elizalde-González et al. (2012) identified products formed by the electrolysis of bisazo reactive dyes, including various sulfonyl aromatic compounds. The study aimed to investigate the hydrophobicity/lipophilicity relationship of these compounds and their potential toxicity. This research could provide insights into the environmental impact and safety of related oxazol-5-amine derivatives (Elizalde-González et al., 2012).

Synthesis for Antiviral Applications

Chen et al. (2010) explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. This research showed that some derivatives possessed anti-tobacco mosaic virus activity, indicating the potential of sulfonyl and oxazol-5-amine derivatives in antiviral research (Chen et al., 2010).

Fluorescent Molecular Probes

Diwu et al. (1997) developed 2,5-diphenyloxazoles as new fluorescent solvatochromic dyes, showcasing a "push-pull" electron transfer system. These compounds exhibited strong solvent-dependent fluorescence, making them suitable for use as ultrasensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).

Corrosion Inhibition Studies

Rahmani et al. (2018) evaluated the corrosion inhibition performance of various oxazole derivatives on mild steel in hydrochloric acid. The study showed that these compounds significantly reduced corrosion rates, suggesting the application of such derivatives in protecting materials against corrosion (Rahmani et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its biological target, which is not known for this compound. If it were a drug, its mechanism of action could involve binding to a specific protein or enzyme, but without further information, this is purely speculative .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied from a purely chemical perspective .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-3-20-17-18(26(22,23)15-10-6-13(19)7-11-15)21-16(25-17)12-4-8-14(24-2)9-5-12/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXSWCPNBOKWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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